molecular formula C20H13N3O3 B5584738 2-(4-nitrophenyl)-3-phenyl-4(3H)-quinazolinone

2-(4-nitrophenyl)-3-phenyl-4(3H)-quinazolinone

Cat. No.: B5584738
M. Wt: 343.3 g/mol
InChI Key: TXVRVDMNKYQXOS-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-3-phenyl-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C20H13N3O3 and its molecular weight is 343.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.09569129 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Fastness Properties in Dye Making

  • Dye Synthesis : Utilized in creating styryl and azo disperse dyes for polyester. One derivative, 3-phenyl-2-methyl-4(3H)-quinazolinone, was instrumental in producing a range of dyes. However, fastness properties of these dyes were not satisfactory (Bhatti & Seshadri, 2004).

Corrosion Inhibition

  • Corrosion Inhibition : Quinazolinone derivatives, including 3-methyl-2-(4-nitrophenyl) quinazolin-4(3H)-one (QZ-NO2), demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds were studied using electrochemical methods and showed high inhibition efficiencies (Errahmany et al., 2020).

Antimicrobial Applications

  • Antimicrobial Activity : Novel quinazolinone derivatives have shown promising antimicrobial activities. Compounds with specific substituents displayed broad-spectrum activity against various bacterial and fungal strains, highlighting their potential in antimicrobial drug development (Patel et al., 2018).

Dyeing Application in Textiles

  • Textile Dyeing : Quinazolinone-based heterocyclic monoazo acid dyes, derived from compounds like 7-nitro-2-phenylquinazolin-4(3H)-one, have been synthesized for use in dyeing silk, wool, and cotton fibers. These dyes exhibit good fastness and dye bath exhaustion properties (Parekh et al., 2012).

Anti-inflammatory Activity

  • Anti-inflammatory Uses : Certain derivatives, such as 2-(4-nitrophenyl)-3-(4-tolyl)-4(3H)-quinazolinone, have been synthesized and evaluated for anti-inflammatory activity. They demonstrated mild anti-inflammatory effects in specific assays (Yadav et al., 2006).

Antioxidant Properties

  • Antioxidant Effects : Quinazolinones have been studied for their antioxidant properties. The presence of hydroxyl groups in the phenyl ring of 2-phenylquinazolin-4(3H)-one derivatives was crucial for antioxidant activity. These properties are beneficial in medicinal chemistry (Mravljak et al., 2021).

Fluorescent Chemical Sensors

  • Fluorescent Sensing : 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone (HPQ) has been used as a fluoroionophore for sensitive optochemical sensors. Its ability to react with iron ions highlights its potential in chemical sensing applications (Zhang et al., 2007).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems or targets .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound. Safety data sheets (SDS) are often used to communicate this information .

Future Directions

This involves discussing potential future research directions or applications for the compound. This could be based on the compound’s properties, its mechanism of action, or its role in various chemical reactions .

Properties

IUPAC Name

2-(4-nitrophenyl)-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3/c24-20-17-8-4-5-9-18(17)21-19(22(20)15-6-2-1-3-7-15)14-10-12-16(13-11-14)23(25)26/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVRVDMNKYQXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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